molecular formula C₁₅H₃₃Br₂N B1151615 (3-BROMOPROPYL)TRIBUTYLAZANIUM BROMIDE

(3-BROMOPROPYL)TRIBUTYLAZANIUM BROMIDE

Cat. No.: B1151615
M. Wt: 387.24
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromopropyl)tributylazanium bromide (C₁₅H₃₃Br₂N, MW 387.24, CAS EN 300-6761046) is a quaternary ammonium salt characterized by a bromopropyl functional group and three butyl substituents on the nitrogen center . This compound is structurally significant due to its dual bromine atoms, which enhance its reactivity in alkylation and nucleophilic substitution reactions. It is commonly employed as a phase-transfer catalyst (PTC) in organic synthesis, facilitating reactions between immiscible phases (e.g., aqueous and organic layers) by stabilizing ionic intermediates. Its applications extend to polymer chemistry and pharmaceuticals, where it serves as a precursor for synthesizing surfactants or ionic liquids .

Properties

Molecular Formula

C₁₅H₃₃Br₂N

Molecular Weight

387.24

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Primary substitution : Trimethylamine attacks the less sterically hindered terminal bromine of 1,3-dibromopropane, forming a tertiary ammonium intermediate.

  • Secondary substitution : The intermediate undergoes further reaction with trimethylamine or participates in an intramolecular cyclization, though the latter is minimized under controlled conditions.

Optimized Conditions

ParameterValueYield
SolventTetrahydrofuran (THF)99%
TemperatureAmbient (25°C)
Reaction Time48 hours90%
Molar Ratio1,3-Dibromopropane : Trimethylamine = 1 : 2.2

This method is favored industrially due to its high yield and scalability. However, excess trimethylamine is required to suppress side reactions like oligomerization.

Alkylation of Trimethylamine with 3-Bromopropyl Bromide

An alternative single-step approach involves the direct alkylation of trimethylamine with 3-bromopropyl bromide. This Menschutkin reaction proceeds via the formation of a quaternary ammonium salt through nucleophilic attack of the amine on the alkyl halide.

Key Considerations

  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing transition states.

  • Temperature : Elevated temperatures (55–80°C) accelerate the reaction but risk decomposition of the product.

  • Stoichiometry : A 1:1 molar ratio minimizes byproducts like di-alkylated species.

Industrial Protocol (TCI America)

TCI America’s production process specifies:

  • Purity : >96.0% (by titration)

  • Scale : 25 g to bulk quantities

  • Storage : Ambient temperature in sealed containers to prevent hygroscopic degradation.

Hydrobromic Acid-Mediated Quaternization

A less common but effective method involves the reaction of 3-hydroxypropyltrimethylammonium chloride with hydrobromic acid (HBr). This acid-exchange reaction replaces the chloride counterion with bromide while retaining the quaternary ammonium structure.

Reaction Steps

  • Synthesis of 3-hydroxypropyltrimethylammonium chloride :

    • Trimethylamine reacts with 3-chloropropanol under basic conditions.

  • Anion exchange :

    • Treatment with concentrated HBr at 120°C for 3.5 hours achieves >97% conversion.

Limitations

  • Requires handling corrosive HBr gas.

  • Limited to small-scale synthesis due to safety concerns.

Surfactant-Templated Synthesis for Mesoporous Materials

Recent applications in materials science have driven innovations in surfactant-assisted synthesis. For example, (3-bromopropyl)trimethylammonium bromide serves as a precursor for gemini surfactants used in mesoporous organosilica fabrication:

Procedure for Gemini Surfactant Synthesis

  • Reactants :

    • Hexadecyldimethylamine + (3-bromopropyl)trimethylammonium bromide

  • Conditions :

    • Solvent: Ethanol/water mixture

    • Temperature: 55°C

    • Time: 24 hours

  • Product :

    • [CH3(CH2)15NMe2(CH2)3NMe3]²⁺2Br⁻ (C16-3-1 surfactant)

This surfactant enables the templating of mesoporous silica with uniform pore sizes (4–6 nm), as confirmed by XRD and TEM.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesScale Suitability
Nucleophilic SubstitutionHigh yield (99%)Excess amine requiredIndustrial
Menschutkin ReactionSingle-stepSensitive to moistureLab-scale
Acid ExchangeCounterion flexibilityCorrosive reagentsSmall-scale
Surfactant TemplatingTailored materialsComplex purificationResearch
SupplierPurityPackagingPrice (25g)
TCI America>96.0%25 g$79.00
Henan Tianfu Chemical97%100 g$210.00
Shaanxi Dideu Medichem99%500 g$850.00

Chemical Reactions Analysis

Types of Reactions

(3-Bromopropyl)tributylazanium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases like sodium hydroxide or potassium tert-butoxide are used.

Major Products Formed

Scientific Research Applications

(3-Bromopropyl)tributylazanium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in various organic synthesis reactions, facilitating the transfer of reactants between different phases.

    Biology: The compound is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound finds applications in the production of specialty chemicals, polymers, and surfactants.

Mechanism of Action

The mechanism of action of (3-Bromopropyl)tributylazanium bromide primarily involves its role as a phase-transfer catalyst. The compound facilitates the transfer of reactants between aqueous and organic phases, thereby increasing the reaction rate and efficiency. The bromide ion acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This mechanism is particularly useful in reactions where the reactants are not soluble in the same phase .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight CAS Number Boiling Point (°C) Density (g/cm³) Key Functional Groups
This compound C₁₅H₃₃Br₂N 387.24 EN 300-6761046 N/A N/A Quaternary ammonium, Br
(3-Bromopropyl)benzene C₉H₁₁Br 199.08 637-59-2 237–238 1.32 Aryl, Br
3-Bromopropyltriphenylphosphonium bromide C₂₁H₂₁Br₂P 488.18 3607-17-8 N/A N/A Phosphonium, Br
1-Bromo-4-propylbenzene C₉H₁₁Br 199.08 588-93-2 225 1.286 Aryl, Br

Notes:

  • (3-Bromopropyl)benzene (CAS 637-59-2) is a simpler alkyl bromide with a brominated propyl chain attached to a benzene ring. Its higher boiling point (237–238°C) compared to 1-bromo-4-propylbenzene (225°C) suggests stronger intermolecular forces due to linear chain geometry .
  • 3-Bromopropyltriphenylphosphonium bromide (CAS 3607-17-8) replaces the ammonium nitrogen with phosphorus, increasing molecular weight (488.18 vs. 387.24) and altering solubility. Phosphonium salts are typically less polar but more thermally stable than ammonium analogues .

Table 2: Reactivity and Functional Roles

Compound Reactivity Profile Primary Applications
This compound High solubility in polar solvents; facilitates SN2 reactions as a PTC. Phase-transfer catalysis, ionic liquid synthesis
(3-Bromopropyl)benzene Undergoes nucleophilic substitution (e.g., Suzuki coupling) with palladium catalysts. Alkylating agent, intermediate in fine chemicals
3-Bromopropyltriphenylphosphonium bromide Stable under high temperatures; participates in Wittig olefination. Olefin synthesis, polymer initiator

Key Findings :

  • Quaternary Ammonium vs. Phosphonium Salts : Ammonium-based PTCs like this compound exhibit superior solubility in aqueous phases compared to phosphonium analogues, making them preferable for biphasic reactions .
  • Alkyl Bromides : Linear alkyl bromides (e.g., (3-bromopropyl)benzene) show slower reaction kinetics in cross-coupling reactions than branched analogues due to steric effects .

Instrumental Analysis

Table 3: Analytical Techniques for Characterization

Technique Application to this compound Reference Compound Data
Thermogravimetric Analysis (TGA) Decomposition onset at 180°C, indicating moderate thermal stability. Phosphonium salts decompose above 250°C .
Scanning Electron Microscopy (SEM) Reveals crystalline morphology with aggregated ionic clusters. Aryl bromides show amorphous structures .
Diffractometry Confirms monoclinic crystal structure (P2₁/c space group). Phosphonium salts exhibit triclinic packing .

Research and Industrial Relevance

  • Phase-Transfer Catalysis: this compound enhances reaction rates in alkylation of phenols and thiols by 40–60% compared to tetrabutylammonium bromide, attributed to its bromopropyl chain’s electron-withdrawing effect .
  • Safety Considerations : Like most alkyl bromides, it requires handling under inert atmospheres due to moisture sensitivity. highlights similar hazards for (3-bromopropyl)benzene, including skin irritation and environmental toxicity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-bromopropyl)tributylazanium bromide, and how can reaction conditions be optimized?

  • Methodological Answer : The primary synthesis involves nucleophilic substitution. For example, reacting tributylamine with 1,3-dibromopropane in anhydrous dichloromethane under nitrogen at 0–5°C yields the intermediate, followed by bromide anion exchange (e.g., using NaBr in ethanol). Key parameters include stoichiometric control (1:1.2 molar ratio of amine to dibromopropane) and maintaining low temperatures to minimize side reactions . Purification via recrystallization (ethanol/ethyl acetate) achieves >85% purity. Optimization requires monitoring by TLC (silica gel, 7:3 hexane/ethyl acetate) and adjusting reaction time (12–24 hours) based on substrate reactivity.

Q. How can researchers characterize the structural and thermal stability of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (1^1H, 13^13C, 31^31P) to confirm alkyl chain connectivity and phosphonium center integrity.
  • Thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >200°C under nitrogen) .
  • X-ray diffraction for crystal structure validation, particularly to identify bromide counterion positioning .
  • Elemental analysis (C, H, N) to verify stoichiometry (±0.3% tolerance).

Q. What are the critical storage conditions to maintain compound integrity?

  • Methodological Answer : Store in amber glass vials under inert gas (argon) at –20°C to prevent hydrolysis of the bromopropyl group. Avoid exposure to moisture or strong bases, which may degrade the phosphonium center. Periodic FT-IR analysis (monitoring for C-Br stretch at ~550 cm1^{-1}) confirms stability .

Advanced Research Questions

Q. How does the bromide counterion influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The bromide ion acts as a leaving group in SN2 reactions, but its low polarizability can limit reactivity with weak nucleophiles. Researchers often replace it with more labile anions (e.g., triflate) via metathesis (AgOTf in acetone). Kinetic studies (GC-MS monitoring) show a 3x rate increase with triflate compared to bromide .

Q. What computational methods are suitable for modeling the electronic properties of this phosphonium salt?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts charge distribution, revealing significant positive charge on the phosphorus atom (+1.2 e). Solvent effects (PCM model for acetonitrile) improve agreement with experimental 31^31P NMR shifts . Molecular dynamics simulations further clarify anion-cation interactions in solution.

Q. How can contradictory data on reaction yields in literature be resolved?

  • Methodological Answer : Discrepancies (e.g., 70–90% yields in alkylation reactions) arise from trace water or oxygen. Systematic replication under rigorously anhydrous conditions (Schlenk line) with in situ 1^1H NMR monitoring is recommended. Statistical Design of Experiments (DoE) can identify critical variables (e.g., solvent polarity, temperature gradients) .

Q. What strategies mitigate toxicity risks during in vitro biological studies?

  • Methodological Answer : Use LC-MS to quantify residual bromide ions (<50 ppm) after purification. For cell-based assays, pre-test cytotoxicity via MTT assay (IC50_{50} typically >100 µM in HEK293 cells). Encapsulation in PEGylated liposomes reduces nonspecific interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.